molecular formula C19H25N3O3S B4333232 METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

Cat. No.: B4333232
M. Wt: 375.5 g/mol
InChI Key: QUGLYJXXAHCYGA-UHFFFAOYSA-N
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Description

Methyl ({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound featuring an imidazole ring, a thioether linkage, and an ester functional group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[[2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-5-11-15-13(2)20-19(21-15)26-12-16(23)22-17(18(24)25-3)14-9-7-6-8-10-14/h6-10,17H,4-5,11-12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGLYJXXAHCYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 5
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

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